

2-Bromopropionic acid chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromopropionic acid

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An In-depth Technical Guide to **2-Bromopropionic Acid**: Chemical Properties and Reactivity

Introduction

2-Bromopropionic acid, also known as α -bromopropionic acid, is an organobromine compound with the chemical formula $\text{CH}_3\text{CHBrCOOH}$.^[1] It is a derivative of propionic acid where a bromine atom is substituted at the alpha (α) position.^[2] This bifunctional molecule, containing both a carboxylic acid group and a bromine atom on the adjacent carbon, exhibits a unique reactivity profile that makes it a valuable intermediate in a wide range of organic syntheses.^{[3][4]} Its utility is particularly pronounced in the manufacturing of pharmaceuticals, agrochemicals such as herbicides and fungicides, and in polymer chemistry.^{[2][5]} This guide provides a comprehensive overview of its chemical and physical properties, detailed reactivity, and key experimental protocols for its synthesis and purification.

Chemical and Physical Properties

2-Bromopropionic acid is a colorless to pale yellow liquid after melting, often with a pungent odor characteristic of carboxylic acids.^{[2][6]} It is a chiral molecule and exists as a racemic mixture (**DL-2-bromopropionic acid**) or as individual enantiomers, **(R)-(+)-2-bromopropionic acid** and **(S)-(-)-2-bromopropionic acid**.^[7]

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative properties of **2-bromopropionic acid**.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₅ BrO ₂	[2][8][9]
Molecular Weight	152.97 g/mol	[4][10]
CAS Number	598-72-1 (for racemic)	[4][8]
Appearance	Colorless to pale yellow liquid after melting	[2][6]
Melting Point	25-30 °C (lit.)	[2]
25.7 °C	[4][11]	
Boiling Point	203 °C at 760 mmHg (lit.)	[4][6][12]
170-172 °C at 760 mmHg	[2]	
124 °C at 18-19 mmHg	[13]	
Density	1.700 g/mL at 25 °C (lit.)	[4][6][12]
1.672 g/cm ³	[2]	
1.692 g/mL at 20 °C (for R-enantiomer)	[14]	
Refractive Index (n _{20/D})	1.475 (lit.)	[4][6][12]
1.48	[15]	
pKa	2.971 at 25 °C	[4][6][16]
Solubility	Soluble in water, ethanol, ether, chloroform, and benzene	[2][4][6]
Flash Point	100 °C (212 °F) - closed cup	[16]

Reactivity and Reaction Mechanisms

The reactivity of **2-bromopropionic acid** is dominated by its two functional groups: the carboxylic acid and the α-bromo substituent. The electron-withdrawing nature of the bromine

atom increases the acidity of the carboxylic proton ($\text{pK}_a \approx 2.97$) compared to propionic acid.^[6]^[16] The bromine atom itself is a good leaving group, making the α -carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

2-Bromopropionic acid readily undergoes nucleophilic substitution (S_N) reactions at the C2 position. This is a cornerstone of its utility as a synthetic intermediate.^[3] A notable example is its reaction with hydroxide ions to form 2-hydroxypropionic acid (lactic acid). The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

- **With Concentrated Sodium Hydroxide ($\text{S}_\text{N}2$ Mechanism):** When (S)-2-bromopropanoic acid reacts with a concentrated solution of sodium hydroxide, the reaction proceeds via a standard $\text{S}_\text{N}2$ mechanism. The hydroxide ion acts as a nucleophile, performing a backside attack on the α -carbon, which displaces the bromide ion and leads to an inversion of stereochemical configuration. The product formed is (R)-2-hydroxypropanoic acid.^[17]^[18]^[19]
- **With Low Hydroxide Concentration and Silver Oxide (Neighboring Group Participation):** In contrast, when the reaction is conducted with a low concentration of hydroxide in the presence of silver oxide (Ag_2O), the mechanism changes dramatically.^[18]^[19] The Ag^+ ion acts as a Lewis acid, coordinating to the bromine and facilitating its departure. The neighboring carboxylate group then acts as an internal nucleophile, attacking the α -carbon to form a strained three-membered ring intermediate (an α -lactone). This first step proceeds with an inversion of configuration. Subsequently, a hydroxide ion from the solution attacks the carbonyl carbon of the lactone, opening the ring. This second step also proceeds with an inversion of configuration at the α -carbon. The result of these two sequential inversions is an overall retention of the original configuration, yielding (S)-2-hydroxypropanoic acid from (S)-2-bromopropanoic acid.^[18]^[20]^[21] This phenomenon is a classic example of Neighboring Group Participation (NGP).^[18]^[20]

Use in Pharmaceutical and Agrochemical Synthesis

2-Bromopropionic acid is a key building block for a variety of commercial products. It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other

bioactive molecules.^[2] In the agrochemical industry, it is employed in the production of herbicides and pesticides.^{[2][5]}

Experimental Protocols

Synthesis of 2-Bromopropionic Acid via Bromination of Propionic Acid

This method, a variation of the Hell-Volhard-Zelinsky reaction, is a common laboratory and industrial preparation.^{[6][22]}

Methodology:

- To a reaction flask equipped with a dropping funnel and a reflux condenser, add dry propionic acid and a catalytic amount of red phosphorus or phosphorus trichloride.^{[6][13][23]}
- Heat the mixture to approximately 80 °C.^{[6][22]}
- Slowly add bromine dropwise from the dropping funnel while maintaining the temperature.^{[6][22]} The reaction is exothermic.
- After the addition is complete, continue heating the mixture (up to 100 °C) until the red-brown color of bromine disappears, indicating its consumption (approximately 2-3 hours).^{[6][22]}
- The intermediate, 2-bromopropionyl bromide, can be isolated by distillation (boiling point ~154 °C).^[13]
- To obtain **2-bromopropionic acid**, the crude 2-bromopropionyl bromide is then carefully hydrolyzed by adding water and warming the mixture.^{[13][23]}

Synthesis from Acrylic Acid and Hydrobromic Acid

Methodology:

- In a three-necked flask, heat 40% hydrobromic acid.^[5]
- Add acrylic acid dropwise to the refluxing hydrobromic acid.^[5]

- Continue to reflux for one hour after the addition is complete.[\[5\]](#)
- Stop heating and distill the mixture at atmospheric pressure until the distillate temperature reaches 120 °C.[\[5\]](#)
- The remaining substance in the distillation flask is crude **2-bromopropionic acid**, which solidifies upon cooling.[\[5\]](#)

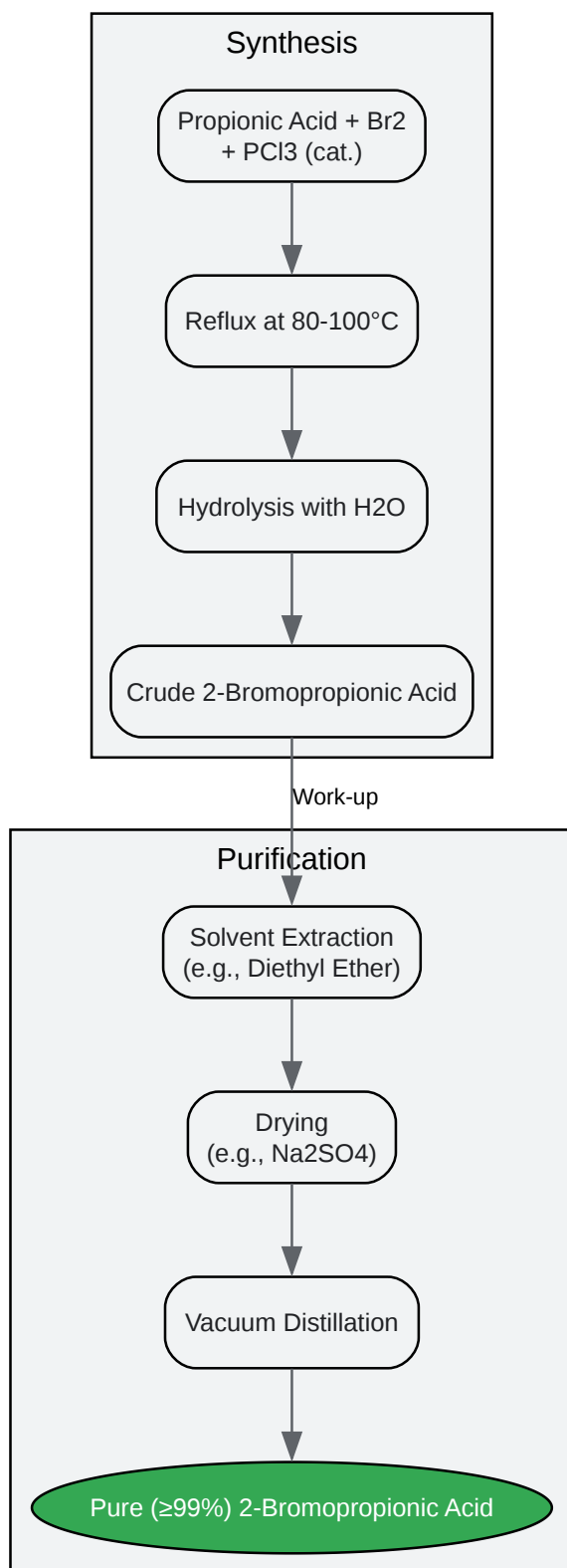
Purification

Crude **2-bromopropionic acid** can be purified by several methods to achieve high purity ($\geq 99\%$).[\[1\]](#)

- Vacuum Distillation: This is the most common method. The product is distilled under reduced pressure, collecting the fraction at the appropriate boiling point (e.g., 109-110 °C / 2.66 kPa or 124 °C / 18-19 mm).[\[5\]](#)[\[13\]](#)
- Recrystallization: The crude solid product can be recrystallized from a suitable solvent such as carbon tetrachloride or ethanol.[\[5\]](#)
- Extraction: The product can be extracted from the aqueous reaction mixture using an organic solvent like diethyl ether, followed by drying over an anhydrous salt (e.g., sodium sulfate) and removal of the solvent.[\[13\]](#)[\[24\]](#)

Visualized Workflows and Mechanisms

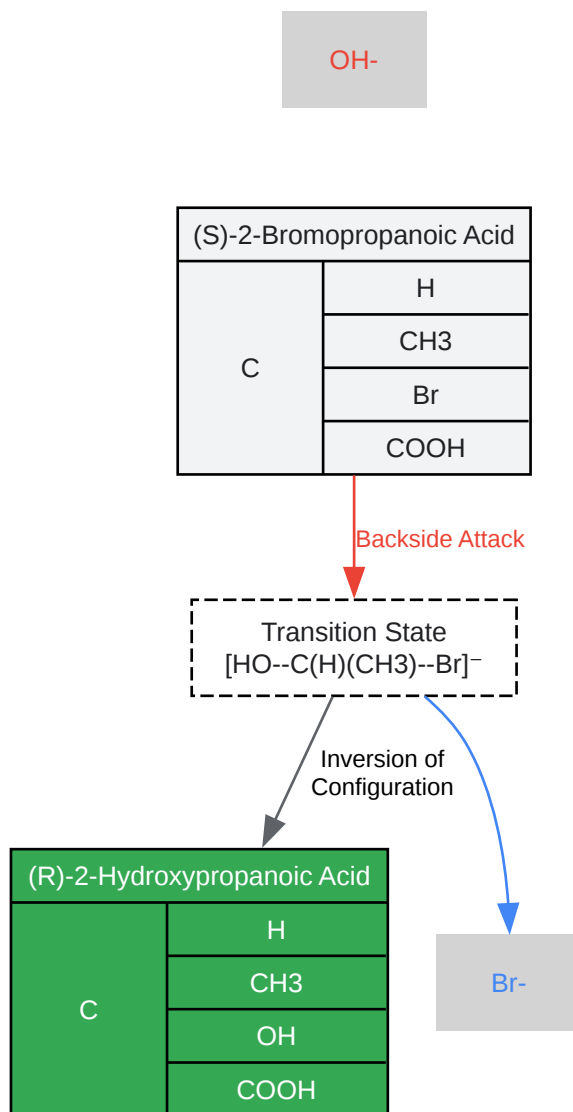
Synthesis and Purification Workflow



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Caption: General workflow for synthesis and purification of **2-bromopropionic acid**.

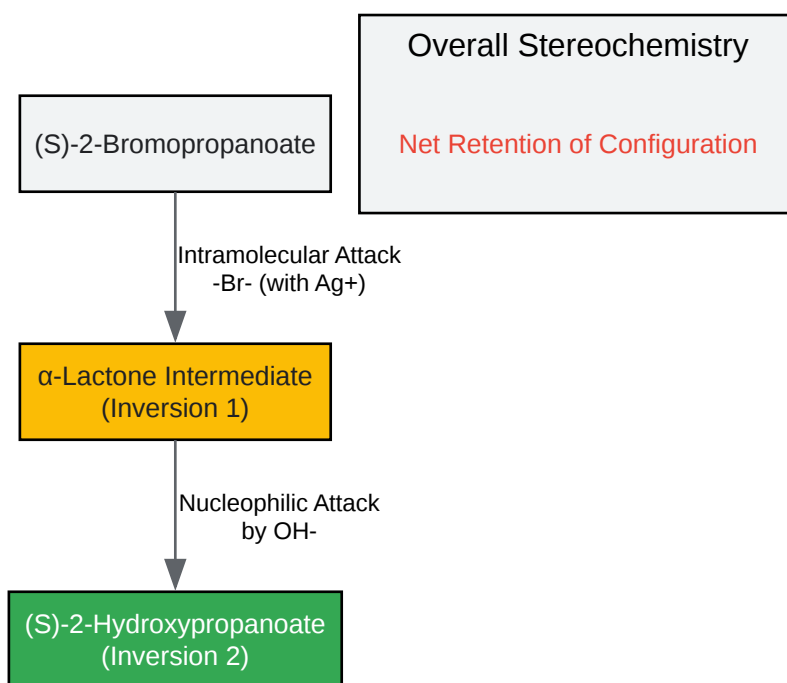
SN2 Reaction with Concentrated NaOH



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Caption: SN2 mechanism showing inversion of configuration.

Neighboring Group Participation (NGP)



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Caption: NGP mechanism resulting in retention of configuration.

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- To cite this document: BenchChem. [2-Bromopropionic acid chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165285#2-bromopropionic-acid-chemical-properties-and-reactivity]

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